Agathadiol diacetate

Description

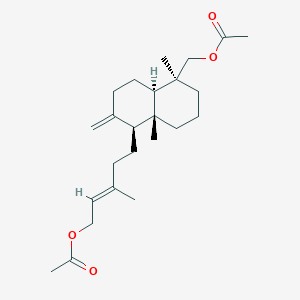

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(E)-5-[(1S,4aR,5S,8aR)-5-(acetyloxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-17(12-15-27-19(3)25)8-10-21-18(2)9-11-22-23(5,16-28-20(4)26)13-7-14-24(21,22)6/h12,21-22H,2,7-11,13-16H2,1,3-6H3/b17-12+/t21-,22-,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHXIQMBWNFUCB-AOYOYUNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC(=O)C)CCC1C(=C)CCC2C1(CCCC2(C)COC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\COC(=O)C)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)COC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Bioactive Potential: A Technical Guide to Agathadiol and its Diacetate Derivative

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of currently available scientific information. The biological activities described herein are based on preclinical research and do not imply clinical efficacy or safety.

Introduction

Agathadiol diacetate, a diterpenoid compound isolated from the bark of Pinus yunnanensis, has garnered interest within the scientific community. However, a comprehensive review of the existing literature reveals a significant gap in the characterization of its specific biological activities. In contrast, its parent compound, Agathadiol, has been the subject of preliminary investigations, demonstrating potential as a modulator of key physiological pathways. This technical guide aims to consolidate the available data on Agathadiol, providing a foundation for future research and development, while clearly delineating the current knowledge gaps concerning its diacetate form.

Quantitative Data Summary

At present, there is a notable absence of quantitative data regarding the biological activities of this compound in publicly available scientific literature. The majority of research has focused on the unmodified Agathadiol molecule. The following table summarizes the reported biological activities of Agathadiol.

Table 1: Summary of Reported Biological Activities for Agathadiol

| Biological Activity | Target/Assay | Cell Line(s) | Reported Effect | Quantitative Data (IC50/EC50) |

| Cytotoxicity | Not specified | NUGC, HONE-1 | Significant cytotoxicity | Data not available |

| Cannabinoid Receptor Modulation | CB1 Receptor | Not specified | Positive Allosteric Modulator | Data not available |

| Immunosuppressive Activity | Concanavalin A-induced T lymphocyte proliferation | Not specified | Immunosuppressive | IC50 values ranging from 1.0 to 27.2 µM for related diterpenoids |

| Lipopolysaccharide-induced B lymphocyte proliferation | Not specified | Immunosuppressive | IC50 values ranging from 16.1 to 51.8 µM for related diterpenoids |

Note: The immunosuppressive activity data is for a series of related diterpenoids, and it is not explicitly confirmed if Agathadiol was among the tested compounds.

Key Biological Activities of Agathadiol

Positive Allosteric Modulator of the Cannabinoid 1 (CB1) Receptor

The most consistently reported biological activity of Agathadiol is its function as a positive allosteric modulator (PAM) of the cannabinoid 1 (CB1) receptor.[1] PAMs bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of endogenous ligands like anandamide. By doing so, they can enhance the effect of the endogenous ligand without directly activating the receptor themselves. This mode of action is of significant therapeutic interest as it may offer a more nuanced modulation of the endocannabinoid system with a potentially lower risk of the side effects associated with direct agonists.

Signaling Pathway

The canonical signaling pathway for the CB1 receptor, a G-protein coupled receptor (GPCR), involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As a PAM, Agathadiol would be expected to potentiate this effect in the presence of an orthosteric agonist.

Figure 1: Agathadiol as a Positive Allosteric Modulator of the CB1 Receptor.

Cytotoxic Activity

Preliminary reports suggest that Agathadiol exhibits significant cytotoxic effects against human gastric carcinoma (NUGC) and nasopharyngeal carcinoma (HONE-1) cell lines. However, specific IC50 values and the underlying mechanisms of this cytotoxicity have not been detailed in the available literature.

Potential Anti-inflammatory and Immunosuppressive Effects

While direct evidence for the anti-inflammatory activity of Agathadiol is limited, studies on other labdane diterpenoids suggest a potential for this class of compounds to modulate inflammatory pathways. Furthermore, a range of IC50 values for immunosuppressive activity has been reported for related diterpenoids, indicating a potential area for future investigation of Agathadiol.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available. The following are generalized protocols for assessing the key biological activities identified for Agathadiol, which could be adapted for the study of its diacetate derivative.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effect of a compound on cancer cell lines.

Figure 2: General workflow for an MTT-based cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate NUGC and HONE-1 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Agathadiol (and/or this compound) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

CB1 Receptor Positive Allosteric Modulator Assay (cAMP Assay)

This protocol describes a method to assess the ability of a compound to modulate the activity of the CB1 receptor by measuring changes in intracellular cAMP levels.

Methodology:

-

Cell Culture: Use a cell line stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

-

Compound Incubation: Pre-incubate the cells with various concentrations of Agathadiol (the putative PAM) for a defined period.

-

Agonist Stimulation: Stimulate the cells with a known CB1 receptor agonist (e.g., CP55,940 or anandamide) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

-

Data Analysis: Plot the concentration-response curves for the agonist in the presence and absence of Agathadiol. A leftward shift in the agonist's potency (lower EC50) or an increase in its maximal efficacy (Emax) would indicate positive allosteric modulation.

Figure 3: Logical relationship for confirming positive allosteric modulation.

Conclusion and Future Directions

The available evidence suggests that Agathadiol possesses interesting biological activities, particularly as a positive allosteric modulator of the CB1 receptor and as a potential cytotoxic agent. However, the current body of research is preliminary and lacks the detailed quantitative data and mechanistic studies necessary for a thorough understanding of its therapeutic potential.

Crucially, there is a significant dearth of information regarding the biological activities of this compound. Future research should prioritize a systematic evaluation of this derivative to determine if the acetate functional groups alter the biological profile of the parent Agathadiol molecule.

Recommendations for future research include:

-

Comprehensive Cytotoxicity Screening: Determine the IC50 values of both Agathadiol and this compound against a broad panel of cancer cell lines.

-

Mechanistic Studies: Investigate the cellular and molecular mechanisms underlying the observed cytotoxicity (e.g., apoptosis, cell cycle arrest).

-

In-depth Anti-inflammatory Evaluation: Assess the effects of both compounds on key inflammatory mediators and signaling pathways (e.g., NF-κB, MAPK).

-

Quantitative CB1 PAM Assays: Characterize the positive allosteric modulatory effects of Agathadiol and its diacetate derivative on the CB1 receptor in detail, including determining their potency and efficacy.

-

In Vivo Studies: Following promising in vitro results, evaluate the efficacy and safety of these compounds in relevant animal models.

By addressing these knowledge gaps, the scientific community can better ascertain the potential of Agathadiol and its diacetate derivative as lead compounds for the development of novel therapeutics.

References

Unveiling Agathadiol Diacetate: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Agathadiol diacetate, a labdane diterpenoid with potential pharmacological significance. The document details its primary plant origin, presents available quantitative data, and outlines a general experimental protocol for its extraction and isolation. Furthermore, potential biological activities and associated signaling pathways are discussed, supported by conceptual diagrams to facilitate understanding.

Natural Sources of this compound

Table 1: Natural Sources of this compound and Related Compounds

| Compound | Plant Source | Plant Part | Reference |

| This compound | Pinus yunnanensis | Bark | [1] |

| Agathadiol | Juniperus communis | Berries | [2][3] |

Quantitative Data

Currently, there is a lack of specific quantitative data in the accessible scientific literature regarding the yield or concentration of this compound in the bark of Pinus yunnanensis. Further phytochemical analysis is required to establish the precise abundance of this compound in its natural source.

Experimental Protocols: Extraction and Isolation

While a specific, detailed protocol for the isolation of this compound from Pinus yunnanensis is not extensively documented in a single source, a general methodology can be inferred from standard phytochemical practices for the isolation of diterpenoids from plant materials. The following is a generalized protocol that researchers can adapt and optimize.

General Experimental Workflow

The isolation of this compound from Pinus yunnanensis bark typically involves a multi-step process including extraction, fractionation, and chromatographic purification.

Detailed Methodologies

1. Plant Material Preparation:

-

The bark of Pinus yunnanensis is collected, air-dried in the shade, and ground into a coarse powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered bark is subjected to solvent extraction, typically using a Soxhlet apparatus or maceration with a suitable organic solvent. Non-polar solvents like hexane or moderately polar solvents like ethanol or methanol are commonly used for extracting diterpenoids. The choice of solvent will affect the extraction efficiency and the profile of co-extracted compounds.

3. Fractionation:

-

The resulting crude extract is concentrated under reduced pressure. To separate compounds based on their polarity, a liquid-liquid partitioning (solvent-solvent partitioning) step is employed. For instance, the crude extract can be partitioned between hexane and methanol. This compound, being a relatively non-polar compound, is expected to be enriched in the hexane or less polar fraction.

4. Chromatographic Purification:

-

Column Chromatography: The non-polar fraction is subjected to column chromatography over silica gel. A gradient elution system is typically used, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, the enriched fractions from column chromatography can be subjected to preparative HPLC, often using a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient.

5. Structural Elucidation:

-

The structure of the isolated pure compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

While the direct biological activities and signaling pathways of this compound are not yet extensively studied, the known activities of its parent compound, Agathadiol, and other related diterpenoids provide valuable insights into its potential pharmacological effects.

Potential Anti-Inflammatory Activity

Diterpenoids isolated from various Pinus species have demonstrated anti-inflammatory properties. A plausible mechanism for this activity is the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.

References

Agathadiol Diacetate: A Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agathadiol diacetate is a labdane-type diterpenoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details the isolation of its precursor, agathadiol, from natural sources and outlines the subsequent acetylation to yield the diacetate derivative. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant chemical structures and synthetic pathways to serve as a valuable resource for researchers in natural product chemistry and drug development.

Introduction

This compound is a derivative of agathadiol, a naturally occurring labdane diterpene. Diterpenes are a class of organic compounds composed of four isoprene units and are widely distributed in the plant kingdom. Labdane-type diterpenes, characterized by a bicyclic core, have been the subject of extensive phytochemical and pharmacological research due to their diverse biological activities. While the biological activities of many acetylated diterpenes have been explored, specific studies on this compound are limited. This guide focuses on the foundational aspects of its discovery and characterization.

Discovery and Natural Occurrence

The history of this compound is intrinsically linked to the discovery of its parent compound, agathadiol.

Isolation of Agathadiol from Juniperus communis

Agathadiol was first reported to be isolated from common juniper (Juniperus communis) by a research group led by Professor Arturo San Feliciano.[1] His work in the late 1980s and early 1990s on the chemical constituents of various Juniperus species significantly contributed to the understanding of their diterpenoid composition.[2][3]

Isolation of this compound from Pinus yunnanensis

This compound itself has been identified as a natural product isolated from the bark of the Yunnan pine (Pinus yunnanensis).[4][5] This discovery highlighted a natural source for the acetylated form of agathadiol.

Chemical Structure and Properties

The chemical structure of this compound was elucidated through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₈O₄ | [6] |

| Molecular Weight | 390.56 g/mol | [4] |

| CAS Number | 24022-13-7 | [7] |

| Class | Diterpenoid | [6] |

Note: Detailed experimental spectroscopic data from the original isolation studies were not available in the public domain at the time of this guide's compilation.

Experimental Protocols

Proposed Synthesis of this compound from Agathadiol

Objective: To synthesize this compound from agathadiol.

Materials:

-

Agathadiol

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or other appropriate aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Dissolve agathadiol in a minimal amount of anhydrous dichloromethane in a round-bottom flask.

-

Add an excess of pyridine followed by an excess of acetic anhydride to the solution at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Caption: Synthetic workflow for the acetylation of agathadiol.

Biological Activity

The biological activity of agathadiol has been more extensively studied than its diacetate derivative. Agathadiol has been identified as a positive allosteric modulator of the cannabinoid type 1 (CB1) receptor.[1] This modulation enhances the activity of the receptor's natural ligands.

The acetylation of terpenes can influence their biological activity. Acetylated triterpenes, for instance, have shown modified cytotoxic and antioxidant properties compared to their parent compounds.[8] However, specific biological studies focusing on this compound are scarce in the currently available literature. Further research is warranted to elucidate the pharmacological profile of this compound.

Caption: Agathadiol's role as a positive allosteric modulator of the CB1 receptor.

Conclusion

This compound is a naturally occurring diterpenoid with a history rooted in the phytochemical exploration of Juniperus and Pinus species. While the discovery of its precursor, agathadiol, by the San Feliciano group was a significant step, the detailed history of this compound's initial isolation and characterization from Pinus yunnanensis requires further investigation of primary literature. The provided synthetic protocol offers a reliable method for its preparation. The established biological activity of agathadiol as a CB1 receptor modulator suggests that this compound may also possess interesting pharmacological properties, representing a promising area for future research in drug discovery and development.

References

- 1. Beyond Essential Oils: Diterpenes, Lignans, and Biflavonoids from Juniperus communis L. as a Source of Multi-Target Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A. San Feliciano | University of Salamanca | 79 Publications | 647 Citations | Related Authors [scispace.com]

- 3. Sabiperones A-F, new diterpenoids from Juniperus sabina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. NP-MRD: Showing NP-Card for this compound (NP0140450) [np-mrd.org]

- 7. chemfarms.com [chemfarms.com]

- 8. researchgate.net [researchgate.net]

Biosynthesis of Labdane Diterpenoids: A Technical Guide to the Agathadiol Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of labdane diterpenoids, with a specific focus on the formation of Agathadiol. Labdane diterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them attractive targets for drug discovery and development. This document outlines the core enzymatic steps, from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the formation of the characteristic bicyclic labdane skeleton and subsequent oxidative modifications. While the complete enzymatic cascade for Agathadiol biosynthesis in its natural source, Juniperus communis, is yet to be fully elucidated, this guide presents a putative pathway based on established principles of labdane diterpenoid biosynthesis. Detailed experimental protocols for the characterization of the key enzyme families, diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs), are provided to facilitate further research in this area. Furthermore, this guide includes a framework for the quantitative analysis of pathway intermediates and products, essential for metabolic engineering and synthetic biology efforts aimed at the production of high-value labdane diterpenoids like Agathadiol.

Introduction to Labdane Diterpenoids and Agathadiol

Labdane-related diterpenoids (LRDs) constitute a significant group of terpenoids, characterized by a bicyclic decalin core structure.[1][2] These compounds are biosynthesized from the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[2][3] The structural diversity within the LRD family arises from the initial cyclization of GGPP by diterpene synthases (diTPSs) and subsequent modifications by enzymes such as cytochrome P450 monooxygenases (CYPs).[1][2] LRDs exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, which has spurred interest in their therapeutic potential.

Agathadiol is a labdane diterpenoid that has been isolated from the berries of Juniperus communis (common juniper).[4] While its complete biosynthetic pathway has not been experimentally determined, its structure suggests a classic labdane biosynthesis route. The semi-synthesis of Agathadiol from agathic acid, another labdane diterpenoid, points towards a close biosynthetic relationship and a potential shared metabolic origin.[4] Understanding the enzymatic machinery responsible for Agathadiol production is crucial for enabling its sustainable production through metabolic engineering and for the discovery of novel, structurally related compounds with potentially enhanced therapeutic properties.

The Core Biosynthetic Pathway of Labdane Diterpenoids

The biosynthesis of labdane diterpenoids can be conceptually divided into three main stages: the formation of the universal precursor GGPP, the cyclization to form the labdane skeleton, and the subsequent functionalization of this skeleton.

Formation of Geranylgeranyl Pyrophosphate (GGPP)

The journey to labdane diterpenoids begins with the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through the mevalonate (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in plastids.[5] Geranylgeranyl pyrophosphate synthase (GGPPS) then catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to yield the C20 precursor, GGPP.[6]

Cyclization Cascade: The Role of Diterpene Synthases (diTPSs)

The formation of the characteristic bicyclic labdane skeleton is a pivotal step catalyzed by two classes of diterpene synthases:

-

Class II Diterpene Synthases (diTPSs): These enzymes, often referred to as copalyl diphosphate synthases (CPSs), initiate the cyclization of the linear GGPP molecule.[7] The reaction proceeds through a protonation-initiated cyclization to form a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate.[7] The stereochemistry of the resulting CPP can vary depending on the specific CPS involved, leading to different series of labdane diterpenoids.[8]

-

Class I Diterpene Synthases (diTPSs): Following the formation of CPP, a Class I diTPS, often a kaurene synthase-like (KSL) enzyme, catalyzes the ionization of the diphosphate group from CPP.[7] This generates a carbocation that can then undergo further cyclization, rearrangement, and/or quenching by water to produce the final diterpene scaffold.[7]

The concerted action of a Class II and a Class I diTPS is a hallmark of labdane-related diterpenoid biosynthesis in many plants.[7]

Oxidative Functionalization by Cytochrome P450 Monooxygenases (CYPs)

The diversity of labdane diterpenoids is further expanded by the action of cytochrome P450 monooxygenases (CYPs).[2] These heme-containing enzymes catalyze a wide range of oxidative reactions, including hydroxylations, epoxidations, and the formation of carbonyl and carboxyl groups.[2] These modifications are crucial for the biological activity of the final compounds. In the context of Agathadiol, CYPs are presumed to be responsible for the introduction of the hydroxyl groups at specific positions on the labdane skeleton.

Putative Biosynthesis Pathway of Agathadiol

Based on the general principles of labdane diterpenoid biosynthesis, a putative pathway for Agathadiol can be proposed, starting from GGPP.

Caption: Putative biosynthetic pathway of Agathadiol from GGPP.

This proposed pathway involves the initial cyclization of GGPP to a copalyl diphosphate (CPP) intermediate by a Class II diTPS. A Class I diTPS then converts CPP into a foundational labdane scaffold. Subsequent, and likely sequential, oxidations catalyzed by specific CYPs would then modify this scaffold, potentially leading to an intermediate like agathic acid, which is then reduced to yield Agathadiol. The precise enzymes and intermediates in Juniperus communis remain to be identified.

Quantitative Data

The following table provides a template for summarizing key quantitative data for the enzymes involved in labdane diterpenoid biosynthesis. Due to the lack of specific studies on Agathadiol biosynthesis, this table is presented with generalized parameters. Researchers are encouraged to populate this table with experimental data as it becomes available.

| Enzyme Class | Enzyme Name (putative) | Substrate | Product | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp (°C) | Reference |

| Class II diTPS | JcCPS | GGPP | (+)-CPP | N/A | N/A | N/A | N/A | Hypothetical |

| Class I diTPS | JcKSL | (+)-CPP | Labdane Scaffold | N/A | N/A | N/A | N/A | Hypothetical |

| Cytochrome P450 | JcCYP1 | Labdane Scaffold | Hydroxylated Intermediate | N/A | N/A | N/A | N/A | Hypothetical |

| Cytochrome P450 | JcCYP2 | Hydroxylated Intermediate | Agathic Acid Precursor | N/A | N/A | N/A | N/A | Hypothetical |

| Reductase | JcReductase | Agathic Acid | Agathadiol | N/A | N/A | N/A | N/A | Hypothetical |

N/A: Not Available. Data is hypothetical and requires experimental validation.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the Agathadiol biosynthetic pathway.

Identification and Cloning of Candidate Genes

The first step towards characterizing the pathway is the identification of candidate genes encoding diTPSs and CYPs from Juniperus communis.

Caption: Workflow for identification and cloning of candidate biosynthetic genes.

Protocol:

-

Tissue Collection and RNA Extraction: Collect fresh berry tissues from Juniperus communis. Immediately freeze the tissue in liquid nitrogen and store at -80°C. Extract total RNA using a suitable plant RNA extraction kit or a TRIzol-based method.

-

cDNA Synthesis and Transcriptome Sequencing: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit. Prepare a cDNA library and perform high-throughput transcriptome sequencing (e.g., Illumina RNA-seq).

-

Bioinformatic Analysis: Assemble the transcriptome reads de novo or map them to a reference genome if available. Perform BLAST searches against known diTPS and CYP sequences from other gymnosperms to identify putative homologous genes. Conduct phylogenetic analysis to classify the candidate genes.

-

Gene Cloning: Design gene-specific primers based on the candidate gene sequences. Amplify the full-length open reading frames (ORFs) from the cDNA using PCR. Clone the PCR products into a suitable vector for sequencing and subsequent expression.

Heterologous Expression and Purification of Diterpene Synthases

Functional characterization of the candidate diTPSs requires their expression in a heterologous host system.

Protocol:

-

Vector Construction: Subclone the diTPS ORFs into an E. coli expression vector (e.g., pET series) containing an affinity tag (e.g., His-tag) for purification.

-

Heterologous Expression: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial cultures to an optimal density (OD600 of 0.6-0.8) and induce protein expression with IPTG at a low temperature (e.g., 16-18°C) overnight.

-

Protein Purification: Harvest the cells by centrifugation. Lyse the cells by sonication in a lysis buffer. Clarify the lysate by centrifugation and purify the His-tagged protein using a nickel-affinity chromatography column. Elute the purified protein and dialyze against a storage buffer.

In Vitro Enzyme Assays for Diterpene Synthases

The function of the purified diTPSs can be determined through in vitro enzyme assays.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the purified diTPS, the substrate (GGPP for Class II diTPSs, or CPP for Class I diTPSs), a divalent cation (e.g., MgCl2), and a suitable buffer (e.g., HEPES or Tris-HCl).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Product Extraction: Stop the reaction and extract the diterpene products with an organic solvent (e.g., hexane or ethyl acetate).

-

Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the structure of the enzymatic product by comparing its mass spectrum and retention time with authentic standards or library data.

Functional Characterization of Cytochrome P450s

The function of candidate CYPs can be assessed through co-expression with their redox partners in a heterologous system, such as yeast or transiently in Nicotiana benthamiana.

Caption: Workflow for functional characterization of cytochrome P450s in yeast.

Protocol (Yeast System):

-

Yeast Strain Engineering: Use a yeast strain (e.g., Saccharomyces cerevisiae) engineered to express a cytochrome P450 reductase (CPR) and the diTPSs responsible for producing the labdane scaffold.

-

CYP Expression: Transform the engineered yeast strain with a vector containing the candidate CYP gene.

-

Cultivation and Induction: Grow the yeast culture and induce the expression of the CYP.

-

Metabolite Extraction and Analysis: Extract the metabolites from the yeast culture and analyze them by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated or otherwise oxidized products.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the biosynthesis of labdane diterpenoids, with a focused, albeit putative, look at the Agathadiol pathway. The provided experimental protocols offer a roadmap for researchers to identify and characterize the specific enzymes involved in the biosynthesis of this and other valuable diterpenoids from Juniperus communis and related species. The elucidation of the complete Agathadiol biosynthetic pathway will not only provide fundamental insights into the metabolic diversity of gymnosperms but will also pave the way for the sustainable production of this and other bioactive molecules through metabolic engineering and synthetic biology approaches. Future work should focus on the transcriptomic analysis of Juniperus communis berries to identify candidate diTPS and CYP genes, followed by their functional characterization using the protocols outlined in this guide. The determination of the kinetic parameters of these enzymes will be crucial for the rational design of engineered metabolic pathways for high-level production of Agathadiol.

Disclaimer: The biosynthetic pathway for Agathadiol presented in this document is putative and based on current knowledge of labdane diterpenoid biosynthesis. The specific enzymes and intermediates require experimental validation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Functional characterization of nine Norway Spruce TPS genes and evolution of gymnosperm terpene synthases of the TPS-d subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Phytopharmacological Review on a Medicinal Plant: Juniperus communis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 Induction Assays [sigmaaldrich.com]

- 8. A review: biosynthesis of plant-derived labdane-related diterpenoids [cjnmcpu.com]

Agathadiol Diacetate: A Positive Allosteric Modulator of the Cannabinoid Type 1 Receptor (CB1R)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The cannabinoid type 1 receptor (CB1R) is a well-established therapeutic target for a multitude of pathological conditions. However, the clinical application of direct orthosteric agonists is often hampered by undesirable psychotropic side effects. Positive allosteric modulators (PAMs) of CB1R offer a promising alternative therapeutic strategy by enhancing the effects of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), thereby offering a more localized and physiologically relevant modulation of the endocannabinoid system. This technical guide focuses on agathadiol, a labdane diterpenoid identified as a novel positive allosteric modulator of CB1R, and by extension, its diacetate derivative.[1][2] While the primary research has identified this activity, specific quantitative data on agathadiol diacetate's modulatory effects are not yet widely available in the public domain. This document provides a comprehensive overview of the core concepts, general experimental protocols for characterization, and the underlying signaling pathways pertinent to the study of CB1R PAMs, using this compound as a focal point.

Introduction to CB1R Allosteric Modulation

The CB1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[3] Its activation by endogenous or exogenous agonists typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[4][5][6][7] Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric binding site where endogenous ligands bind.[8][9] PAMs, specifically, can potentiate the affinity and/or efficacy of orthosteric agonists, leading to an enhanced downstream signaling response.[10][11] This mechanism is therapeutically advantageous as it preserves the spatial and temporal patterns of endogenous cannabinoid signaling, potentially mitigating the side effects associated with global receptor activation by orthosteric agonists.[11][12]

Quantitative Data on this compound

As of the latest available information, specific quantitative data from in-vitro and functional assays for this compound's positive allosteric modulation of CB1R have not been published in detail. The foundational research has established its identity as a CB1R PAM.[1][2] For the purpose of this guide, the following table provides a template illustrating the key quantitative parameters that are essential for the characterization of a CB1R PAM.

| Parameter | Description | Hypothetical Value for this compound |

| Binding Affinity (Kd or Ki) | The equilibrium dissociation constant, indicating the affinity of the PAM for its allosteric binding site on CB1R. A lower value signifies higher affinity. | Data Not Available |

| EC50 of Potentiation | The concentration of the PAM that produces 50% of its maximal potentiation of an orthosteric agonist's effect (e.g., anandamide or 2-AG). | Data Not Available |

| Maximal Potentiation (Emax) | The maximum percentage increase in the efficacy of an orthosteric agonist in the presence of a saturating concentration of the PAM. | Data Not Available |

| Alpha (α) Value | A cooperativity factor from binding assays. For a PAM, α > 1, indicating an increase in the affinity of the orthosteric ligand. | Data Not Available |

| Beta (β) Value | A cooperativity factor from functional assays. For a PAM, β > 1, indicating an increase in the efficacy of the orthosteric ligand. | Data Not Available |

| Fold Shift in Agonist Potency | The factor by which the EC50 of an orthosteric agonist is reduced in the presence of the PAM. | Data Not Available |

Experimental Protocols

The characterization of a novel CB1R PAM like this compound involves a series of in-vitro experiments to determine its binding characteristics and functional effects. The following are detailed methodologies for key experiments typically employed in this process.

Radioligand Binding Assays

Objective: To determine if this compound binds to an allosteric site on CB1R and to quantify its effect on the binding of an orthosteric radioligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing human CB1R (e.g., HEK293 or CHO cells).

-

Saturation Binding: To determine the density of receptors (Bmax) and the affinity of the radioligand (Kd), membranes are incubated with increasing concentrations of a radiolabeled CB1R agonist (e.g., [³H]CP55,940) or antagonist/inverse agonist (e.g., [³H]SR141716A).

-

Competition Binding: To assess the effect of this compound on orthosteric ligand affinity, competition binding assays are performed. Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of an unlabeled orthosteric ligand in the absence and presence of fixed concentrations of this compound.

-

Data Analysis: A shift in the competition curve to the left in the presence of this compound indicates positive cooperativity (an increase in orthosteric ligand affinity). The data are fitted to an allosteric ternary complex model to calculate the cooperativity factor (α).

Functional Assays

Objective: To measure the potentiation of CB1R-mediated signaling by this compound in the presence of an orthosteric agonist.

Methodology:

-

Cell Culture: HEK293 or CHO cells expressing human CB1R are cultured in appropriate media.

-

Assay Procedure: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then stimulated with forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels) in the presence of a fixed, submaximal concentration of a CB1R agonist (e.g., anandamide or WIN55,212-2) and varying concentrations of this compound.

-

Detection: Intracellular cAMP levels are measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.

-

Data Analysis: A further decrease in cAMP levels in the presence of this compound indicates potentiation of the agonist-induced inhibition of adenylyl cyclase. Dose-response curves are generated to determine the EC50 of potentiation and the maximal potentiation (Emax).

Methodology:

-

Assay Principle: This assay measures the recruitment of β-arrestin to the activated CB1R, a key event in receptor desensitization and G protein-independent signaling.

-

Technology: Assays are typically performed using techniques such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC), where CB1R and β-arrestin are tagged with a donor and acceptor molecule, respectively.

-

Procedure: Cells co-expressing the tagged CB1R and β-arrestin are treated with a CB1R agonist in the presence and absence of this compound.

-

Data Analysis: An increase in the BRET or EFC signal in the presence of this compound indicates an enhancement of agonist-induced β-arrestin recruitment.

Signaling Pathways and Experimental Workflows

CB1R Signaling Pathway with a Positive Allosteric Modulator

The following diagram illustrates the canonical Gi/o-coupled signaling pathway of CB1R and the modulatory effect of a PAM like this compound.

Caption: CB1R signaling pathway modulated by a PAM.

Experimental Workflow for CB1R PAM Characterization

The diagram below outlines a typical experimental workflow for the identification and characterization of a positive allosteric modulator of the CB1 receptor.

Caption: Experimental workflow for CB1R PAM discovery.

Conclusion

This compound represents a novel chemical scaffold for the development of CB1R positive allosteric modulators. While the initial discovery is promising, further detailed pharmacological characterization is required to fully elucidate its therapeutic potential. The experimental protocols and workflows outlined in this guide provide a robust framework for such investigations. The continued exploration of CB1R PAMs, including this compound and its analogs, holds significant promise for the development of safer and more effective treatments for a range of disorders where the endocannabinoid system is dysregulated.

References

- 1. Agathadiol, a labdane diterpenoid from juniper berries, is a positive allosteric modulator of CB1R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. "Investigating Cannabinoid Type-1 Receptor (CB1R) Positive Allosteric M" by Jayden Elmer [scholarscompass.vcu.edu]

Potential Therapeutic Applications of Agathadiol Diacetate: A Technical Whitepaper for Researchers

Disclaimer: Scientific literature explicitly detailing the therapeutic applications of Agathadiol diacetate is currently limited. This document synthesizes information on the broader class of labdane diterpenoids and related compounds to postulate potential therapeutic avenues and guide future research.

Introduction

This compound is a labdane-type diterpenoid that has been isolated from the barks of Pinus yunnanensis.[1][2] As a member of the extensive diterpenoid family, which is known for a wide array of biological activities, this compound presents an intriguing candidate for therapeutic development. The labdane diterpenoid scaffold is a common feature in natural products exhibiting significant pharmacological effects, including anti-inflammatory and anticancer properties. This whitepaper will explore the potential therapeutic applications of this compound based on the established activities of structurally related compounds and the general biological profile of labdane diterpenoids.

Hypothesized Therapeutic Potential

While direct experimental evidence for this compound is scarce, the known biological activities of other labdane diterpenoids and compounds isolated from Pinus yunnanensis provide a strong basis for hypothesizing its therapeutic potential in two key areas: inflammation and cancer.

Anti-Inflammatory Applications

Numerous labdane diterpenoids have demonstrated potent anti-inflammatory effects. The primary mechanisms often involve the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes. For instance, various diterpenoids isolated from Pinus yunnanensis have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3][4][5]

Hypothesized Mechanism of Action: It is plausible that this compound could exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes such as iNOS and COX-2. Labdane diterpenoids are known to interfere with this cascade.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Seven diterpenoids from the resin of Pinus yunnanensis Franch and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. COX-2 and iNOS inhibitory abietane diterpenoids from Pinus yunnanensis exudates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Agathadiol Diacetate: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Agathadiol diacetate, a diterpenoid natural product, intended for researchers, scientists, and professionals in drug development. This document summarizes its chemical properties, and while direct experimental data on the diacetate form is limited, it explores the known biological activities of its parent compound, agathadiol, offering insights into its potential therapeutic applications.

Core Compound Identification

This compound is a derivative of the labdane diterpenoid agathadiol.[1][2][3][4] Key identifying information is provided in the table below.

| Identifier | Value | Source |

| CAS Number | 24022-13-7 | [1][2][3] |

| Molecular Formula | C24H38O4 | [1][3][4] |

| Molecular Weight | 390.56 g/mol | [1][4] |

| Initial Source | Barks of Pinus yunnanensis | [1][4] |

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of this compound are not extensively available in the public domain, research on its parent compound, agathadiol , has revealed significant interactions with the endocannabinoid system.

Agathadiol has been identified as a positive allosteric modulator (PAM) of the cannabinoid type 1 receptor (CB1R) . This means it can enhance the receptor's response to endogenous cannabinoids like anandamide. Such modulation is a promising therapeutic strategy as it may offer a more nuanced control of the endocannabinoid system compared to direct agonists, potentially reducing adverse effects.

The potential signaling pathways influenced by the modulation of CB1R are multifaceted and can include:

-

Cyclic Adenosine Monophosphate (cAMP) Pathway: CB1R is a G-protein coupled receptor that, upon activation, typically inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1R activation can also modulate MAPK signaling cascades, such as ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and inflammation.

-

Nuclear Factor-kappa B (NF-κB) Pathway: The endocannabinoid system is known to play a role in inflammation, and its modulation can impact the NF-κB signaling pathway, a key regulator of inflammatory gene expression.

Conceptual signaling pathway for CB1 receptor modulation by Agathadiol.

Experimental Protocols

General Workflow for Natural Product Bioactivity Screening

General workflow for screening the bioactivity of natural products.

Anti-inflammatory Activity Assay (General Protocol)

-

Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media.

-

Cell Viability Assay: Determine the non-toxic concentration range of this compound using an MTT or similar assay.

-

Induction of Inflammation: Stimulate the macrophages with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: Treat the LPS-stimulated cells with various concentrations of this compound.

-

Quantification of Inflammatory Markers: Measure the production of inflammatory mediators such as nitric oxide (NO) using the Griess reagent, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or qPCR.

-

Data Analysis: Analyze the dose-dependent inhibitory effects of this compound on the production of these inflammatory markers.

Anticancer Activity Assay (General Protocol)

-

Cell Lines: Utilize a panel of human cancer cell lines relevant to the therapeutic target.

-

Cell Viability/Proliferation Assay: Treat the cancer cells with a range of concentrations of this compound for 24, 48, and 72 hours. Assess cell viability using assays such as MTT, XTT, or CellTiter-Glo.

-

Apoptosis Assay: To determine if the compound induces programmed cell death, perform assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or caspase activity assays.

-

Cell Cycle Analysis: Analyze the effect of the compound on cell cycle progression using flow cytometry after staining with a DNA-intercalating dye.

-

Migration/Invasion Assay: Investigate the effect on cancer cell motility using wound healing or transwell migration/invasion assays.

Conclusion

This compound presents an interesting chemical scaffold with potential for further investigation. While direct biological data is sparse, the known activity of its parent compound, agathadiol, as a positive allosteric modulator of the CB1 receptor suggests that this compound could be a valuable tool in the development of novel therapeutics, particularly in the areas of inflammation and neurology. The experimental frameworks provided here offer a starting point for researchers to explore the bioactivities of this and other related natural products. Further research is warranted to elucidate the specific pharmacological profile of this compound.

References

- 1. Agathadiol, a labdane diterpenoid from juniper berries, is a positive allosteric modulator of CB1R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

Review of literature on Agathadiol and its derivatives.

An In-Depth Technical Guide to Agathadiol and its Derivatives for Researchers and Drug Development Professionals

Executive Summary

Agathadiol is a labdane-type diterpenoid of significant interest due to its unique pharmacological activity as a positive allosteric modulator (PAM) of the type 1 cannabinoid receptor (CB1R). Primarily isolated from the berries of Juniperus communis (Common Juniper), Agathadiol offers a novel mechanism for modulating the endocannabinoid system, which is a key target for therapeutic intervention in pain, neurodegenerative disorders, and inflammation. Unlike direct agonists, which can lead to tolerance and significant psychoactive side effects, CB1R PAMs like Agathadiol enhance the effects of endogenous cannabinoids (e.g., anandamide and 2-AG) in a more spatially and temporally controlled manner. This guide provides a comprehensive review of the current literature on Agathadiol, covering its physicochemical properties, biological activities, and the experimental methodologies used for its isolation and evaluation. It also addresses the notable lack of research on its derivatives, as initial findings reported closely related analogues to be inactive.

Physicochemical Properties of Agathadiol

Agathadiol is a bicyclic diterpene diol. Its core structure is the labdane skeleton, characterized by two fused six-membered rings. The detailed physicochemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-en-1-ol |

| Molecular Formula | C₂₀H₃₄O₂ |

| Molecular Weight | 306.5 g/mol |

| CAS Number | 1857-24-5 |

| Classification | Labdane Diterpenoid |

| Natural Sources | Juniperus communis, Calocedrus formosana, Cryptomeria japonica |

Biological Activities and Derivatives

The primary and most studied biological activity of Agathadiol is its function as a positive allosteric modulator of the CB1 receptor.[1] Other activities have been reported, though they are less characterized.

Positive Allosteric Modulation of the CB1 Receptor

Agathadiol has been identified as a novel positive allosteric modulator of the CB1 receptor.[1] It binds to a site on the receptor that is distinct from the orthosteric site where endogenous and exogenous agonists bind. This interaction does not activate the receptor directly but enhances CB1 receptor activity and signaling in the presence of an orthosteric agonist.[1] This modulation can increase the potency, affinity, and/or efficacy of endocannabinoids, suggesting therapeutic potential for conditions like neurodegeneration and chronic pain with a potentially reduced side-effect profile compared to direct CB1 agonists.[1] While the activity is well-established, specific quantitative data such as EC₅₀ or Eₘₐₓ values for Agathadiol's modulatory effect are not available in the reviewed literature.

Other Reported Activities

Beyond its effects on the CB1 receptor, Agathadiol has been noted for other potential biological effects, summarized in the table below. It is important to note that these findings are preliminary and require further investigation.

| Biological Activity | Cell Line / Model | Quantitative Data | Reference |

| Cytotoxicity | NUGC, HONE-1 cancer cells | Specific IC₅₀ values not reported in the reviewed literature. | [1] |

| Immunosuppressive Activity | T and B lymphocytes | Modest activity reported; IC₅₀ values ranged from 1.0 to 51.8 µM for related compounds. | [1] |

Agathadiol Derivatives

The current body of literature on the derivatives of Agathadiol is sparse. A key study that identified Agathadiol's primary activity also reported that its closely related, naturally occurring analogues were inactive as CB1 receptor modulators. This finding may have limited further exploration into the synthesis and evaluation of new derivatives for this specific target. As such, this review focuses on the parent compound.

Signaling Pathways and Experimental Workflows

The mechanism of action for Agathadiol revolves around its interaction with the CB1 receptor, a G protein-coupled receptor (GPCR). The diagrams below illustrate the experimental workflow for its discovery and its effect on the CB1 signaling pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for the isolation and evaluation of Agathadiol based on published literature.

Bioactivity-Guided Isolation from Juniperus communis

This protocol describes a general method for isolating Agathadiol from juniper berries by tracking biological activity.

-

Extraction: Air-dried and powdered juniper berries are macerated with acetone at room temperature. The solvent is evaporated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is dissolved in an appropriate solvent (e.g., ethyl acetate) and washed with an aqueous basic solution (e.g., 5% NaOH) to remove acidic compounds. The organic layer, containing the neutral fraction, is retained.

-

Initial Fractionation: The neutral fraction is subjected to gravity column chromatography on silica gel. Elution is performed with a solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Bioassay: All collected fractions are tested for CB1R PAM activity.

-

Purification of Active Fractions: Fractions exhibiting significant activity are pooled and further purified using High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column with a mobile phase such as a methanol/water mixture.

-

Structure Elucidation: The purified active compound is identified as Agathadiol through spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with literature data.

Semisynthesis from Agathic Acid

Agathadiol can be more conveniently obtained via semisynthesis from agathic acid, a dicarboxylic acid that is a major component of Manila copal resin. While literature confirms this route, a detailed, publicly available step-by-step protocol is lacking. The conversion would chemically involve the selective reduction of the two carboxylic acid groups of agathic acid to primary alcohols to yield Agathadiol. This transformation typically requires chemoselective reducing agents that can reduce carboxylic acids in the presence of other functional groups.

CB1 Receptor Positive Allosteric Modulation Assay

This assay determines a compound's ability to enhance the signaling of a known CB1R agonist. A common method involves a reporter gene assay in a stable cell line.

-

Cell Line: HEK293 cells stably co-expressing the human CB1 receptor and a reporter construct (e.g., CRE-luciferase, where CRE is the cAMP response element) are commonly used.

-

Assay Procedure:

-

Cells are plated in 96-well plates and grown to confluence.

-

The cells are then treated with the test compound (Agathadiol) at various concentrations in the presence of a sub-maximal (EC₂₀) concentration of a standard CB1R agonist (e.g., CP-55,940).

-

A control group is treated with the agonist alone.

-

Following an incubation period (typically 4-6 hours), a luciferase substrate is added to the wells.

-

-

Data Analysis: The luminescence, which is inversely proportional to cAMP levels (as CB1R is Gi-coupled), is measured using a luminometer. Data is normalized to the response of the agonist alone (defined as 100% activity). A PAM will cause a concentration-dependent increase in luminescence signal above the 100% mark.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of a compound on the metabolic activity and viability of cancer cell lines.

-

Cell Plating: NUGC or HONE-1 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of Agathadiol for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then read on a microplate reader at approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be calculated from the resulting dose-response curve.

References

Agathadiol Diacetate: A Potential Key Player in Plant Defense Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Agathadiol diacetate, a labdane diterpenoid isolated from various plant species, including Pinus yunnanensis, is emerging as a compound of interest in the study of plant defense. While direct research on its specific roles is nascent, the broader class of labdane-related diterpenoids has established functions in protecting plants against a range of biotic threats. This technical guide synthesizes the current understanding of diterpenoid-mediated plant defense and extrapolates potential mechanisms and experimental approaches for elucidating the role of this compound. This document provides a foundational resource for researchers investigating novel plant-derived compounds for applications in agriculture and pharmacology.

Introduction to this compound

This compound is a natural product belonging to the labdane diterpenoid class of chemical compounds. It is characterized by a bicyclic core structure and is found in various plant species. Notably, it has been isolated from the bark of Pinus yunnanensis, a pine species native to Southwest China. The chemical structure of this compound suggests its potential for diverse biological activities, a hallmark of plant secondary metabolites involved in ecological interactions.

While the precise functions of this compound in planta are not yet fully understood, the well-documented roles of related labdane diterpenoids in plant defense provide a strong rationale for investigating its potential antimicrobial and insecticidal properties.[1][2]

The Role of Labdane Diterpenoids in Plant Defense

Labdane-related diterpenoids are a significant class of secondary metabolites that play crucial roles in the defense strategies of various plants.[3][4] In rice, for example, these compounds act as phytoalexins, which are antimicrobial substances synthesized by plants in response to pathogen attack.[1] The biosynthesis of these defense compounds is a key component of the plant's innate immune system.

The defensive activities of labdane diterpenoids are diverse and can include:

-

Antimicrobial Activity: Direct inhibition of the growth of pathogenic fungi and bacteria.

-

Insecticidal and Anti-feedant Activity: Repelling or killing herbivorous insects, or deterring them from feeding.

-

Allelopathy: Inhibiting the growth of competing plants.

The structural diversity within the labdane diterpenoid family contributes to the broad spectrum of their biological activities.

Putative Signaling Pathways and Defense Mechanisms

Based on the known signaling pathways for other plant secondary metabolites, a hypothetical model for the induction and action of this compound in plant defense can be proposed.

Biosynthesis and Regulation

The biosynthesis of this compound likely originates from the general terpenoid pathway, starting with the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). A series of enzymatic reactions catalyzed by terpene synthases and modifying enzymes such as acetyltransferases would lead to the final product. The expression of these biosynthetic genes is likely regulated by plant hormones such as jasmonic acid (JA) and salicylic acid (SA), which are key signaling molecules in plant defense.

Proposed Defense Signaling Cascade

Upon perception of a pathogen or herbivore attack, a signaling cascade is initiated, leading to the production of defense compounds like this compound.

Quantitative Data on Related Compounds

Direct quantitative data on the antimicrobial or insecticidal activity of this compound is not yet available in the public domain. However, data from studies on other labdane diterpenoids can provide a benchmark for expected efficacy.

Table 1: Antimicrobial Activity of Selected Labdane Diterpenoids

| Compound | Pathogen | MIC (µg/mL) | Reference |

| Momilactone A | Magnaporthe oryzae | 10-30 | (Kato et al., 1977) |

| Momilactone B | Magnaporthe oryzae | 30-100 | (Kato et al., 1977) |

| Phytocassane A | Magnaporthe oryzae | 5-10 | (Koga et al., 1995) |

| Sclareol | Staphylococcus aureus | 12.5 | (Demetzos et al., 2006) |

Table 2: Insecticidal Activity of Selected Terpenoids

| Compound | Insect Pest | Activity | Concentration | Reference |

| (-)-4-Terpineol | Plutella xylostella | LC50 | 15.8 mg/mL (fumigant) | (Li et al., 2022)[5] |

| Si-ace2_001 | Plutella xylostella | LC50 | 53.66 µg/ml | (Gong et al., 2013)[6] |

Experimental Protocols for Functional Analysis

To elucidate the role of this compound in plant defense, a series of established experimental protocols can be employed.

Antimicrobial Activity Assays

A common method to assess the antimicrobial properties of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay

-

Preparation of Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with sterile microbial growth medium.

-

Inoculation: Add a standardized suspension of the test microorganism (e.g., Fusarium oxysporum, Pseudomonas syringae) to each well.

-

Controls: Include positive (medium with inoculum and a known antimicrobial) and negative (medium with inoculum and solvent) controls.

-

Incubation: Incubate the plate at the optimal growth temperature for the microorganism for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring absorbance using a microplate reader.

Insecticidal and Anti-feedant Assays

To evaluate the effect of this compound on insect herbivores, a leaf-dip bioassay is a standard method.

Protocol: Leaf-Dip Bioassay

-

Preparation of Test Solutions: Prepare a series of concentrations of this compound in an appropriate solvent containing a surfactant.

-

Leaf Treatment: Dip leaves of a host plant (e.g., cabbage for diamondback moth larvae) into the test solutions for a set time (e.g., 30 seconds).

-

Drying: Allow the solvent to evaporate from the leaf surface.

-

Insect Introduction: Place a known number of insect larvae (e.g., third-instar) onto the treated leaves in a petri dish or ventilated container.

-

Controls: Use leaves dipped in solvent and surfactant as a negative control.

-

Incubation: Maintain the insects under controlled environmental conditions (temperature, humidity, light).

-

Data Collection: Record insect mortality at regular intervals (e.g., 24, 48, 72 hours). For anti-feedant effects, the leaf area consumed can be measured.

-

Analysis: Calculate the lethal concentration (LC50) or feeding deterrence index.[6]

References

- 1. Enhancing Crop Resilience: Insights from Labdane-Related Diterpenoid Phytoalexin Research in Rice (Oryza sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inferring Roles in Defense from Metabolic Allocation of Rice Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Insecticidal Activity of a Component, (-)-4-Terpineol, Isolated from the Essential Oil of Artemisia lavandulaefolia DC. against Plutella xylostella (L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Testing Insecticidal Activity of Novel Chemically Synthesized siRNA against Plutella xylostella under Laboratory and Field Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Agathadiol Diacetate from Agathic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the two-step synthesis of agathadiol diacetate, a labdane diterpenoid derivative, commencing from the naturally occurring agathic acid. The synthesis involves an initial reduction of the dicarboxylic acid functionalities of agathic acid to yield the corresponding diol, agathadiol. Subsequent acetylation of agathadiol affords the final product, this compound. This protocol is designed to offer a reproducible and efficient method for obtaining this compound for research and development purposes.

Introduction

Agathic acid, a labdane diterpenoid dicarboxylic acid, serves as a versatile starting material for the semi-synthesis of various biologically active analogues. One such derivative, this compound, can be conveniently prepared through a straightforward two-step synthetic sequence. The first step involves the reduction of both carboxylic acid groups of agathic acid to primary alcohols, yielding agathadiol. The subsequent step is the acetylation of the diol to furnish this compound. This application note provides detailed experimental procedures for both transformations.

Chemical Transformation Overview

The synthesis proceeds in two distinct stages:

-

Reduction of Agathic Acid to Agathadiol: The dicarboxylic acid is reduced to a diol using a powerful reducing agent.

-

Acetylation of Agathadiol to this compound: The primary alcohol functionalities of agathadiol are converted to acetate esters.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound from agathic acid.

| Step | Reaction | Reagents & Solvents | Reaction Time | Temperature | Yield (%) |

| 1 | Reduction | Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF) | 4 - 6 hours | Reflux | Not explicitly reported in literature, but expected to be high |

| 2 | Acetylation | Acetic Anhydride, Pyridine | 12 - 24 hours | Room Temperature | High (quantitative is common for this type of reaction) |

Experimental Protocols

Step 1: Synthesis of Agathadiol from Agathic Acid (Reduction)

This protocol is based on established methods for the reduction of carboxylic acids using lithium aluminum hydride (LiAlH₄).

Materials:

-

Agathic Acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

10% Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (4-5 equivalents) in anhydrous THF.

-

To this stirred suspension, add a solution of agathic acid (1 equivalent) in anhydrous THF dropwise at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then again by water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and the ether washings. Wash the combined organic layer sequentially with water, 10% sulfuric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude agathadiol.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound from Agathadiol (Acetylation)

This protocol outlines a general and high-yielding procedure for the acetylation of diols.

Materials:

-

Agathadiol

-

Acetic Anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve agathadiol (1 equivalent) in a mixture of pyridine (10-20 equivalents) and anhydrous dichloromethane in a round-bottom flask.

-

To this stirred solution, add acetic anhydride (5-10 equivalents) dropwise at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete (monitored by TLC).

-

Dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by column chromatography on silica gel if necessary.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis.

Caption: Synthetic workflow for the conversion of Agathic Acid to this compound.

Caption: Detailed experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Extraction and Isolation of Agathadiol Diacetate from Pinus yunnanensis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Agathadiol diacetate is a diterpenoid compound that has been identified in the bark of Pinus yunnanensis[1][2]. Diterpenoids are a class of natural products with a wide range of biological activities, making them of interest for drug discovery and development. These application notes provide a detailed protocol for the extraction, isolation, and purification of this compound from Pinus yunnanensis bark, based on established methodologies for the separation of terpenoids from plant materials.

Experimental Protocols

1. Preparation of Plant Material:

The bark of Pinus yunnanensis should be collected and washed thoroughly with distilled water to remove any adhering dirt and debris. The cleaned bark is then air-dried or oven-dried at a low temperature (40-50 °C) to prevent the degradation of thermolabile compounds. Once completely dried, the bark is ground into a coarse powder to increase the surface area for efficient solvent extraction.

2. Extraction of Crude Extract:

The powdered bark of Pinus yunnanensis is subjected to solvent extraction to isolate the desired compounds.

-

Apparatus: Soxhlet extractor or a large-volume flask for maceration.

-